7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution reactions: Introduction of the bromine, fluorine, and chlorine substituents can be done through halogenation reactions using reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen substituents or reduction of the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. It might be evaluated for activity against diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of substituents, which might confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H13BrClFN4 |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
7-(5-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13BrClFN4/c18-11-3-6-14(20)13(7-11)16-8-15(10-1-4-12(19)5-2-10)23-17-21-9-22-24(16)17/h1-7,9,15-16H,8H2,(H,21,22,23) |
InChI Key |
PDPQORMSNISQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.